Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin core structure. It also contains an 8-methyl group, an 11-oxo group, and a benzyl carbamate group . The exact 3D structure and stereochemistry would require further analysis using techniques such as X-ray crystallography.Scientific Research Applications
- Application : Research related to central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .
- Application : Understanding its reactivity, transformations, and potential as a building block in organic synthesis .
- Application : Investigating its conformation, stereochemistry, and interactions with other molecules .
Dopamine D2 Receptor Antagonism
Chemical Synthesis Studies
Structural Studies
Medicinal Chemistry
Mechanism of Action
Target of Action
Similar compounds have been reported to selectively inhibit theDopamine D2 receptor , which plays a crucial role in the central nervous system.
Mode of Action
Based on the reported activity of similar compounds , it can be hypothesized that this compound might interact with its target receptor, leading to changes in the receptor’s activity and subsequent alterations in cellular signaling pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its target, and its overall pharmacological effect .
properties
IUPAC Name |
benzyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-7-9-20-18(11-14)24-21(25)17-12-16(8-10-19(17)28-20)23-22(26)27-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGZNJYCGKGQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OCC4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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